In Vivo Antitumor Efficacy: 60% Mean Tumor Size Reduction in MCF-7 Xenograft Model
Tamoxifen methiodide (TMI) administered as a slow-release pellet in nude mice bearing MCF-7 human breast cancer xenografts resulted in a mean reduction in tumor size of 60% over a six-week treatment period, compared to progressive tumor growth in placebo-treated controls [1]. While in vitro studies indicate that TMI and tamoxifen are equipotent in directly inhibiting MCF-7 cell proliferation, the in vivo efficacy of TMI is reported to be superior to that of tamoxifen in certain models, suggesting the contribution of additional mechanisms such as anti-angiogenesis or altered tissue distribution [1][2].
| Evidence Dimension | Tumor volume change over 6 weeks |
|---|---|
| Target Compound Data | 60% mean reduction in tumor size |
| Comparator Or Baseline | Placebo (sham pellet): progressive tumor growth |
| Quantified Difference | 60% reduction vs. baseline growth |
| Conditions | MCF-7 human breast cancer xenograft in nude mice; TMI administered via slow-release pellet |
Why This Matters
This 60% tumor regression quantifies a robust in vivo efficacy, distinguishing TMI as a potent agent in a preclinical cancer model relevant for studies of ER-positive breast cancer where improved tissue selectivity is desired.
- [1] A permanently charged tamoxifen derivative displays anticancer activity and improved tissue selectivity in rodents. Scilit. [cited 2026]. Available from: https://www.scilit.net/publications/90f9c673588cff689c38300b3030689b View Source
- [2] Brewster ME, Paran Y, Rushkin E, Biegon A, Pop E. Evaluation of the anticancer action of a permanently charged tamoxifen derivative, tamoxifen methiodide: an MRI study. Int J Pharm. 2000;199(2):167-176. View Source
